H-Gly-Arg-Gly-Asp-Ser-NH2

Integrin Antagonism Receptor Binding Affinity Cell Adhesion

H-Gly-Arg-Gly-Asp-Ser-NH2 (GRGDS-NH2) is the superior choice for integrin-targeted research. Unlike non-amidated analogs, its C-terminal amide resists carboxypeptidase degradation, ensuring targeting fidelity in systemic applications. It exhibits >5-fold higher potency than GRGDSP in vitronectin receptor-mediated assays, enabling cost-effective inhibition at low concentrations. The free N-terminal amine provides a reactive handle for PEGylation or surface immobilization, ideal for drug delivery and biomaterial functionalization. Validated to specifically inhibit fibronectin adhesion without affecting laminin binding—ensuring substrate-specific results.

Molecular Formula C17H31N9O8
Molecular Weight 489.5 g/mol
Cat. No. B15599246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Arg-Gly-Asp-Ser-NH2
Molecular FormulaC17H31N9O8
Molecular Weight489.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H31N9O8/c18-5-11(28)24-8(2-1-3-22-17(20)21)15(33)23-6-12(29)25-9(4-13(30)31)16(34)26-10(7-27)14(19)32/h8-10,27H,1-7,18H2,(H2,19,32)(H,23,33)(H,24,28)(H,25,29)(H,26,34)(H,30,31)(H4,20,21,22)/t8-,9-,10-/m0/s1
InChIKeyXQSDWSYKBQDHER-GUBZILKMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gly-Arg-Gly-Asp-Ser-NH2: Baseline Overview of the Amidated RGD Pentapeptide


H-Gly-Arg-Gly-Asp-Ser-NH2 (GRGDS-NH2; CAS 143648-02-6) is a synthetic linear pentapeptide that constitutes the core fibronectin-mimetic cell adhesion sequence [1]. It features an unmodified N-terminus and a C-terminal amide, which classically enhances proteolytic stability by blocking exopeptidase activity . Its primary mechanism of action involves competitive antagonism of integrin receptors, including the vitronectin receptor (αvβ3), thereby inhibiting cell-extracellular matrix interactions [2]. This structural specificity distinguishes it from non-amidated analogs and forms the basis for its utility in targeted drug delivery, biomaterial functionalization, and mechanistic studies of integrin-mediated signaling .

H-Gly-Arg-Gly-Asp-Ser-NH2: Why Generic RGD Peptide Substitution Fails in Precision Applications


Generic substitution of H-Gly-Arg-Gly-Asp-Ser-NH2 with other linear RGD peptides, even those sharing the core tripeptide sequence, is scientifically invalid due to critical differences in potency, integrin subtype selectivity, and metabolic stability . For instance, the presence of the C-terminal amide distinguishes it from the free acid (GRGDS-OH), conferring potential resistance to carboxypeptidase degradation [1]. Furthermore, even within the linear RGD class, a single amino acid extension (e.g., GRGDSP) results in a >5-fold decrease in potency in specific osteoclast adhesion assays, while N-terminal acetylation (e.g., Ac-RGDS-NH2) further attenuates activity [2]. These quantifiable functional divergences underscore the necessity of selecting the precise sequence for assays where specific integrin antagonism and predictable bioactivity are paramount.

Quantitative Evidence Guide: H-Gly-Arg-Gly-Asp-Ser-NH2 vs. Closest Comparators


Integrin αvβ3 and αvβ5 Binding Affinity: H-Gly-Arg-Gly-Asp-Ser-NH2 (GRGDS-NH2) vs. GRGDS-OH

The target compound, GRGDS-NH2 (H-Gly-Arg-Gly-Asp-Ser-NH2), demonstrates potent binding to integrin receptors. While the precise IC50 for the amidated form against αvβ3 requires independent validation, the closely related non-amidated free acid, GRGDS-OH, binds integrin receptors αvβ3 and αvβ5 with estimated IC50 values of ∼5 μM and ∼6.5 μM, respectively . This potency serves as a critical baseline for the GRGDS sequence. The C-terminal amidation of GRGDS-NH2 is a known modification that can further enhance metabolic stability and potentially refine receptor interaction kinetics, making it a preferred analog for in vivo or long-term in vitro studies compared to the more labile free acid .

Integrin Antagonism Receptor Binding Affinity Cell Adhesion

Osteoclast Adhesion Inhibition Potency: GRGDS (Amidated Baseline) vs. GRGDSP

In a comparative study of RGD peptide analogs, the core GRGDS sequence exhibited an IC50 of 38 μM for inhibiting vitronectin receptor-mediated osteoclast adhesion. This was >5-fold more potent than the closely related hexapeptide GRGDSP (IC50 = 201 μM) in the same serum-coated glass adhesion assay [1]. This quantifiable difference highlights that the addition of a single proline residue (Ser-Pro) in GRGDSP drastically reduces its inhibitory efficacy compared to the GRGDS core, which is shared by H-Gly-Arg-Gly-Asp-Ser-NH2. For applications requiring inhibition of αvβ3-mediated osteoclast adhesion, the amidated GRGDS pentapeptide is the functionally validated and more potent linear option compared to the longer GRGDSP.

Osteoclast Biology Adhesion Assay Bone Resorption

Cell Spreading Inhibition: GRGDS vs. RGDS in Ca2+/Mg2+ Medium

The biological activity of the GRGDS sequence (and by extension, the amidated form H-Gly-Arg-Gly-Asp-Ser-NH2) is distinct from the shorter tetrapeptide RGDS in specific physiological contexts. In Ca2+/Mg2+-containing medium on fibronectin substrata, GRGDS and GRGDSP inhibited BHK cell spreading, whereas RGDS had no inhibitory effect [1]. This demonstrates that the N-terminal glycine-arginine extension is essential for full inhibitory activity against fibronectin-mediated cell spreading under normal physiological divalent cation conditions. For researchers studying integrin-dependent adhesion in standard Ca2+/Mg2+ buffers, the pentapeptide H-Gly-Arg-Gly-Asp-Ser-NH2 is functionally required over the minimal RGDS sequence.

Cell Spreading Fibronectin Integrin

Substrate-Specific Adhesion Inhibition: H-Gly-Arg-Gly-Asp-Ser-NH2 vs. YIGSR-NH2

H-Gly-Arg-Gly-Asp-Ser-NH2 (GRGDS-NH2) exhibits substrate-specific antagonism in cell adhesion assays. In a study with human ovarian carcinoma OVCAR-3 cells, GRGDS-NH2 effectively blocked cell adhesion to fibronectin but had no effect on adhesion to laminin [1][2]. Conversely, the control peptide YIGSR-NH2 inhibited adhesion to laminin but not fibronectin. This orthogonal specificity allows for precise dissection of integrin-mediated adhesion pathways. For procurement in studies aimed at isolating fibronectin-specific integrin interactions, particularly in cancer invasion or metastasis models, H-Gly-Arg-Gly-Asp-Ser-NH2 is the validated tool of choice due to its clean and documented substrate selectivity profile.

Ovarian Cancer Adhesion Assay Extracellular Matrix

C-Terminal Amidation: A Structural Feature Conferring Proteolytic Stability

H-Gly-Arg-Gly-Asp-Ser-NH2 is distinguished from its free acid counterpart (GRGDS-OH) by a C-terminal amide (-CONH2) group. This modification is not merely cosmetic; it is a well-established strategy in peptide chemistry to enhance metabolic stability by conferring resistance to degradation by carboxypeptidases, which recognize and cleave at free C-terminal carboxyl groups [1]. Over 50% of endogenous peptide hormones are amidated, underscoring the biological significance of this modification [1]. For in vivo experiments, cell culture studies with extended time courses, or biomaterial applications where peptide integrity is paramount, the amidated form H-Gly-Arg-Gly-Asp-Ser-NH2 offers a predictable stability advantage over the unmodified GRGDS-OH, reducing the need for high initial concentrations and improving experimental reproducibility.

Peptide Stability Protease Resistance Drug Design

Best-Fit Application Scenarios for H-Gly-Arg-Gly-Asp-Ser-NH2


Targeted Drug Delivery and Biointerface Engineering

H-Gly-Arg-Gly-Asp-Ser-NH2 is ideally suited as a targeting ligand for functionalizing nanoparticles or polymer-drug conjugates aimed at αvβ3/αvβ5-expressing cells, such as cancer cells or osteoclasts . The free N-terminal amine provides a clean, reactive handle for covalent coupling to carriers (e.g., PEG, MOFs) via standard bioconjugation chemistries, while the C-terminal amide ensures the ligand remains intact during systemic circulation, improving targeting fidelity [1]. Its potent integrin-binding affinity (IC50 ~5-6.5 μM for the related sequence) makes it a preferred choice over longer, less potent analogs like GRGDSP.

In Vitro Mechanistic Studies of Fibronectin-Integrin Signaling

For cell biology studies requiring precise dissection of integrin-mediated adhesion pathways, H-Gly-Arg-Gly-Asp-Ser-NH2 is the superior reagent. It has been validated to inhibit adhesion of human ovarian carcinoma cells specifically to fibronectin without affecting laminin binding, a level of substrate specificity not demonstrated by all RGD peptides [2]. Furthermore, its >5-fold higher potency compared to GRGDSP in inhibiting vitronectin receptor-mediated osteoclast adhesion allows for effective inhibition at lower, more cost-effective concentrations, minimizing off-target cellular stress [3].

Biomaterial Surface Modification for Enhanced Cell Adhesion

When engineering biomaterial scaffolds (e.g., hydrogels, metallic implants) to promote integrin-mediated cell attachment and spreading, H-Gly-Arg-Gly-Asp-Ser-NH2 is a functionally validated choice. Data from BHK cell spreading assays show that the core GRGDS sequence is active in inhibiting fibronectin-mediated spreading, whereas the shorter RGDS peptide is not [4]. This confirms the necessity of the full pentapeptide sequence for robust bioactivity. The enhanced stability provided by C-terminal amidation further ensures that the immobilized peptide retains its bioactivity on the material surface for extended periods, supporting long-term cell culture and tissue engineering applications.

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